molecular formula C17H12ClN3 B5668234 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline

6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline

Cat. No.: B5668234
M. Wt: 293.7 g/mol
InChI Key: WYUZVFKBMXUNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring. The presence of chlorine, methyl, and phenyl substituents further enhances its chemical properties and potential applications. Pyrazoloquinolines have been extensively studied for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline can be achieved through various synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an aromatic aldehyde and a ketone in the presence of an acidic catalyst. Another approach is the synthesis from anthranilic acid derivatives, which involves cyclization reactions to form the pyrazoloquinoline core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and enhance its properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce pyrazole derivatives.

Scientific Research Applications

6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline
  • 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline
  • 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline

Uniqueness

6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline is unique due to the presence of the chlorine substituent at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural modification can enhance the compound’s potential as a therapeutic agent and its utility in various scientific applications .

Properties

IUPAC Name

6-chloro-3-methyl-1-phenylpyrazolo[3,4-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3/c1-11-15-10-12-9-13(18)7-8-16(12)19-17(15)21(20-11)14-5-3-2-4-6-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUZVFKBMXUNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C3C=C(C=CC3=N2)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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